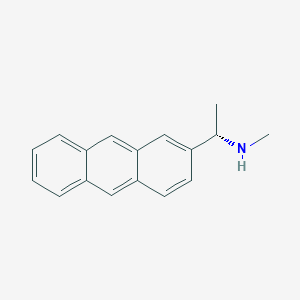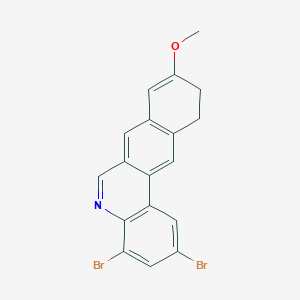
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of bromine atoms at positions 2 and 4, a methoxy group at position 9, and a dihydro-azatetraphene core
Vorbereitungsmethoden
The synthesis of 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene involves several steps, typically starting with the preparation of the azatetraphene core. The synthetic route generally includes:
Bromination: Introduction of bromine atoms at specific positions on the azatetraphene ring.
Methoxylation: Addition of a methoxy group at the 9th position.
Hydrogenation: Reduction of the azatetraphene core to achieve the dihydro form.
The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, methanol or sodium methoxide for methoxylation, and hydrogen gas with a palladium catalyst for hydrogenation .
Analyse Chemischer Reaktionen
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to further reduce the compound.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene can be compared with other similar compounds, such as:
- 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azaphenanthrene
- 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azapyrene
These compounds share similar structural features but differ in the arrangement of atoms and functional groups. The uniqueness of this compound lies in its specific substitution pattern and the presence of the azatetraphene core, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C18H13Br2NO |
|---|---|
Molekulargewicht |
419.1 g/mol |
IUPAC-Name |
2,4-dibromo-9-methoxy-10,11-dihydrobenzo[j]phenanthridine |
InChI |
InChI=1S/C18H13Br2NO/c1-22-14-3-2-10-6-15-12(4-11(10)5-14)9-21-18-16(15)7-13(19)8-17(18)20/h4-9H,2-3H2,1H3 |
InChI-Schlüssel |
ZSEYIKQOBBVLJA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CC1)C=C3C(=C2)C=NC4=C3C=C(C=C4Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


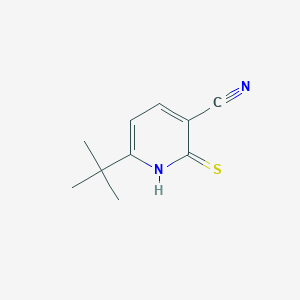
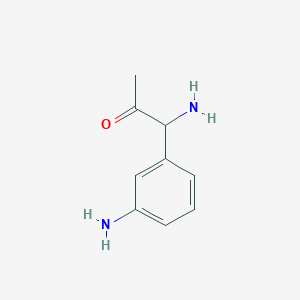
![1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042877.png)
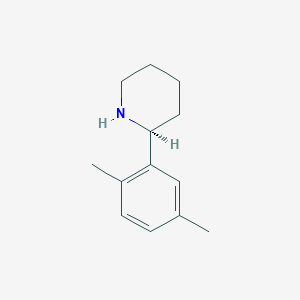
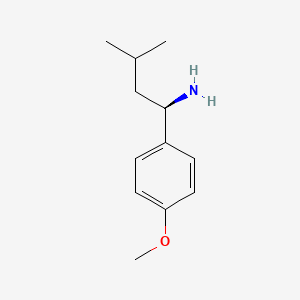
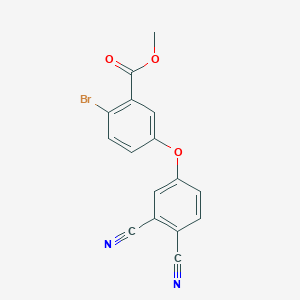
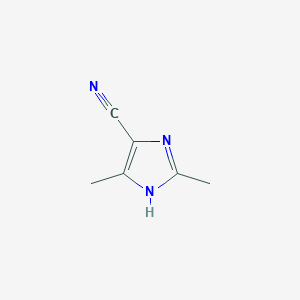
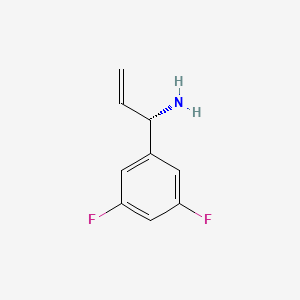
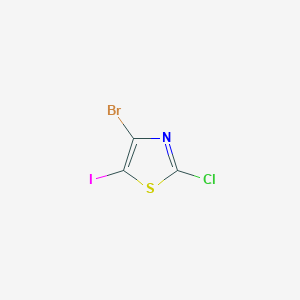
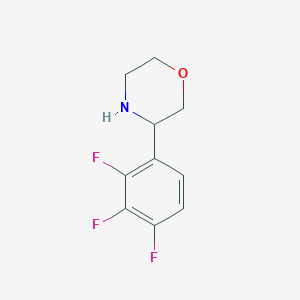
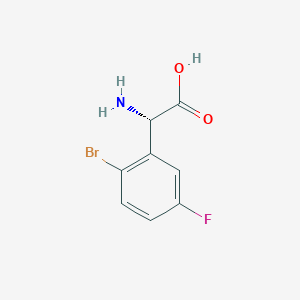

![Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate](/img/structure/B13042934.png)
